1,3-Diisopropylbenzene

Catalog No.
S1539860
CAS No.
99-62-7
M.F
C12H18
M. Wt
162.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diisopropylbenzene

CAS Number

99-62-7

Product Name

1,3-Diisopropylbenzene

IUPAC Name

1,3-di(propan-2-yl)benzene

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

InChI

InChI=1S/C12H18/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-10H,1-4H3

InChI Key

UNEATYXSUBPPKP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)C(C)C

Solubility

INSOL IN WATER
Sol in all proportions of alcohol, ether, acetone, benzene.
0.0425 mg/mL at 25 °C

Synonyms

1,3-Bis(1-methylethyl)benzene

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)C

Synthesis of Benzene-1,3,5-Triphosphonic Acid

One documented application of 1,3-Diisopropylbenzene is as a starting material in the synthesis of Benzene-1,3,5-Triphosphonic Acid. This process is described in various scientific papers and product descriptions from chemical suppliers [, , ]. However, the specific details of the synthesis and the properties of the resulting Benzene-1,3,5-Triphosphonic Acid are beyond the scope of this response.

1,3-Diisopropylbenzene is an aromatic hydrocarbon with the chemical formula C6H4(CH(CH3)2)2 []. It belongs to a class of compounds called diisopropylbenzenes, of which there are three isomers (differing in the position of the isopropyl groups on the benzene ring). This colorless liquid is primarily significant as an industrial precursor in the production of resorcinol, a vital chemical intermediate in various polymers and pharmaceuticals [].


Molecular Structure Analysis

The key feature of 1,3-diisopropylbenzene's structure is the benzene ring (C6H6) with two isopropyl groups (CH(CH3)2) attached at the 1st and 3rd carbon positions. The isopropyl groups are bulky and electron-donating, meaning they contribute electrons to the aromatic system of the benzene ring []. This can influence the reactivity of the molecule compared to unsubstituted benzene.


Chemical Reactions Analysis

Synthesis:

The principal method for producing 1,3-diisopropylbenzene involves the thermal isomerization of 1,4-diisopropylbenzene over a solid acid catalyst []. This reaction involves the rearrangement of the carbon skeleton, converting the 1,4-isomer to the more stable 1,3-isomer.

(1,4-Diisopropylbenzene) → (Solid Acid Catalyst) → 1,3-Diisopropylbenzene

Other Reactions:

1,3-Diisopropylbenzene can undergo various reactions typical of aromatic hydrocarbons. These include:

  • Nitration: Reaction with nitric acid to introduce a nitro group (NO2) onto the ring [].
  • Sulfonation: Reaction with sulfuric acid to introduce a sulfonic acid group (SO3H) onto the ring [].
  • Bromination: Reaction with bromine to introduce bromine atoms (Br) onto the ring [].
  • Friedel-Crafts Alkylation: Reaction with alkyl halides (RX) and a Lewis acid catalyst to attach an alkyl group (R) to the ring [].

Physical and Chemical Properties

  • Melting Point: Not readily available.
  • Boiling Point: 203 °C (397 °F) [].
  • Density: 0.8559 g/cm³ [].
  • Solubility: Slightly soluble in water (4.33 mg/L at 25°C). Soluble in organic solvents like benzene, toluene, and ethanol [].
  • Stability: Stable under normal storage conditions. Incompatible with strong oxidizing agents.

Mechanism of Action (Not Applicable)

1,3-Diisopropylbenzene does not possess a specific biological function and is not directly involved in biological systems. Its significance lies in its role as a chemical intermediate.

  • Flammability: Expected to be flammable, similar to other aromatic hydrocarbons [].
  • Skin and Eye Irritation: May cause irritation upon contact with skin or eyes [].
  • Inhalation Hazards: Inhalation of vapors may cause respiratory irritation [].

Physical Description

Liquid

Color/Form

COLORLESS LIQ

XLogP3

4.8

Boiling Point

203.2 °C
203.2 °C @ 760 MM HG

Density

0.8559 @ 20 °C/4 °C

LogP

4.50

Melting Point

-63.1 °C
-61 °C
-63.7°C

UNII

482VXW192E

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 14 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 12 of 14 companies with hazard statement code(s):;
H335 (91.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (91.67%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361 (91.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.39 mmHg
1 mm Hg at 34.7 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

99-62-7

Wikipedia

1,3-diisopropylbenzene

Biological Half Life

3.63 Days

Methods of Manufacturing

ALKYLATION OF BENZENE OR CUMENE WITH PROPYLENE IN THE PRESENCE OF A CATALYST FOLLOWED BY FRACTIONATION; BY-PRODUCT OF CUMENE PRODN FROM BENZENE & PROPYLENE

General Manufacturing Information

All other basic organic chemical manufacturing
Petroleum refineries
Benzene, 1,3-bis(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types